molecular formula C19H17N3O2 B5593323 2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

Cat. No.: B5593323
M. Wt: 319.4 g/mol
InChI Key: GZXIMEODXPUQAW-CIAFOILYSA-N
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Description

2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety and a 2-methylphenoxy group

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-6-2-3-10-17(14)24-13-18(23)22-21-12-16-8-4-7-15-9-5-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXIMEODXPUQAW-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves a multi-step process. One common method starts with the preparation of 2-methylphenoxyacetic acid, which is then reacted with quinoline-8-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-methylphenoxyacetic acid: A precursor in the synthesis of the target compound, known for its herbicidal properties.

    Quinoline derivatives: Compounds with similar quinoline moieties, often studied for their antimicrobial and anticancer activities.

Uniqueness

What sets 2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide apart is its combined structure, which brings together the properties of both the 2-methylphenoxy and quinoline groups.

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